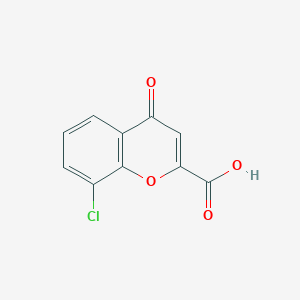
Grandidentatin
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Grandidentatin can be isolated from the bark of Populus species using a series of extraction and purification steps. The process typically involves:
Extraction: The bark is extracted with methanol to obtain a crude extract.
Fractionation: The crude extract is fractionated using solvents like ethyl acetate.
Purification: The ethyl acetate fraction is further purified using techniques such as thin-layer chromatography and column chromatography over Sephadex LH-20
Industrial Production Methods: While there is no large-scale industrial production method specifically documented for this compound, the extraction and purification techniques used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing solvent use, extraction times, and purification steps to maximize yield and efficiency.
化学反応の分析
Types of Reactions: Grandidentatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phenolic compounds.
Hydrolysis: The glucosidic bond can be hydrolyzed to release the aglycone and glucose.
Esterification: The hydroxyl groups can participate in esterification reactions with acids
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break the glucosidic bond.
Esterification: Carboxylic acids or acid anhydrides in the presence of catalysts like sulfuric acid can be used for esterification
Major Products Formed:
Oxidation: Various oxidized phenolic compounds.
Hydrolysis: Aglycone and glucose.
Esterification: Ester derivatives of this compound
科学的研究の応用
Grandidentatin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenolic glucosides and their reactions.
Biology: Investigated for its antioxidant properties and potential to alleviate oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress, such as atherosclerosis and inflammation.
Industry: Potential use as a natural preservative in food and cosmetic products due to its antioxidant properties
作用機序
Grandidentatin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The molecular targets include free radicals such as superoxide anion, hydroxyl radical, and peroxyl radical .
類似化合物との比較
- Picein
- Salicortin
- Isograndidentatin A
Comparison: this compound is unique due to its specific structure, which includes a 2-hydroxycyclohexyl moiety esterified with p-coumaroyl and glucopyranoside. This structure imparts strong antioxidant properties, making it comparable to but distinct from other phenolic glucosides like picein and salicortin .
特性
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1R,2S)-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O9/c22-11-16-18(26)19(27)20(21(29-16)28-15-4-2-1-3-14(15)24)30-17(25)10-7-12-5-8-13(23)9-6-12/h5-10,14-16,18-24,26-27H,1-4,11H2/b10-7+/t14-,15+,16+,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMPDTJBTNGZJH-QMZLQNRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415189 | |
| Record name | Grandidentatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15732-48-6 | |
| Record name | Grandidentatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)


![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)




![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)





